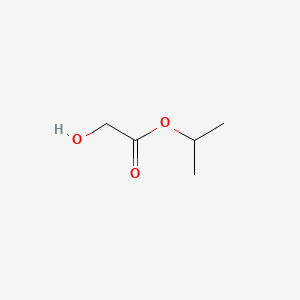

Isopropyl glycolate

描述

Contextualization within Glycolate (B3277807) Ester Chemistry

Glycolate esters are a class of chemical compounds derived from the esterification of glycolic acid. google.com A defining characteristic of these molecules is the presence of a primary alcohol (-OH) group on the alpha-carbon relative to the ester carbonyl group. This dual functionality allows them to participate in reactions typical of both alcohols and esters, such as further esterification, oxidation, and hydrolysis. chemicalbook.com The general structure of glycolate esters provides a valuable platform for chemical synthesis, with the R-group of the ester influencing the compound's physical properties like solubility, volatility, and boiling point. sinocurechem.com

Isopropyl glycolate is the ester formed from glycolic acid and isopropanol (B130326). guidechem.com The presence of the bulky isopropyl group, a branched three-carbon chain, influences its physical and chemical properties, distinguishing it from other simple alkyl glycolates like methyl or butyl glycolate. chemicalbook.comsinocurechem.comfiveable.me This isopropyl moiety can affect the molecule's reactivity, polarity, and steric profile, which are critical factors in its application in organic synthesis. fiveable.me For instance, the steric hindrance introduced by the isopropyl group can play a role in the stereoselectivity of certain reactions. masterorganicchemistry.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 623-61-0 chemshuttle.comchemsrc.com |

| Molecular Formula | C₅H₁₀O₃ chemshuttle.comchemsrc.com |

| Molecular Weight | 118.13 g/mol chemshuttle.comchemsrc.com |

| Boiling Point | 159.3°C at 760 mmHg chemsrc.comamadischem.com |

| Density | 1.05 g/cm³ chemsrc.com |

| Water Solubility | Slightly soluble chemicalbook.comchemsrc.com |

| Index of Refraction | 1.42 guidechem.comchemsrc.com |

| SMILES | CC(C)OC(=O)CO chemshuttle.com |

Significance in Contemporary Chemical Synthesis and Mechanisms

This compound serves as a significant intermediate and reactant in modern organic synthesis and mechanistic studies. Its bifunctional nature is exploited to build molecular complexity and to probe the fundamentals of chemical reactions.

Asymmetric Synthesis: A prominent area of research involves the use of chiral auxiliaries attached to the glycolate unit for asymmetric synthesis. For example, the glycolate derived from (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one undergoes anti-selective aldol (B89426) reactions with various aldehydes. researchgate.netrsc.orgamrita.edu These reactions proceed with high yields and excellent diastereoselectivity, providing a stereocontrolled route to complex molecules such as 8-4'-oxyneolignans. researchgate.netrsc.orgamrita.edu The ability to control the stereochemical outcome is crucial in the synthesis of bioactive compounds and natural products.

Mechanistic Studies: The thermal decomposition (pyrolysis) of esters has been a subject of significant study to understand reaction kinetics and mechanisms. nih.govuhasselt.be this compound has been investigated in this context. Computational and experimental studies of its gas-phase pyrolysis show that it decomposes into propene and glycolic acid via a mechanism involving a six-membered cyclic transition state. nih.govuhasselt.be These studies provide insight into the energetic and thermodynamic parameters of unimolecular elimination reactions. nih.gov

Intermediate in Synthesis: Beyond specialized applications, this compound is used as a laboratory chemical and a versatile intermediate. thermofisher.comthermofisher.com It can be prepared from the reaction of isopropanol and glycolic acid. guidechem.com The hydroxyl group can be protected or modified, allowing the ester portion to undergo further reactions. For instance, it can react with dimethoxymethane (B151124) to prepare methoxymethoxy-acetic acid isopropyl ester, a useful building block. guidechem.com Furthermore, derivatives like isopropyl 2-diazoacetyl(phenyl)carbamate are employed in Brønsted acid-catalyzed reactions, such as the syn-glycolate Mannich reaction, demonstrating the broader utility of the this compound framework in developing new synthetic methods. orgsyn.org

Table 2: Key Research Applications of this compound

| Research Area | Reaction Type | Significance |

|---|---|---|

| Asymmetric Synthesis | Glycolate Aldol Reaction | Enables stereoselective synthesis of complex molecules like oxyneolignans with high diastereoselectivity. researchgate.netrsc.orgamrita.edu |

| Reaction Kinetics | Gas-Phase Pyrolysis | Serves as a model compound to study the mechanisms and kinetics of unimolecular elimination reactions via cyclic transition states. nih.govuhasselt.be |

| Synthetic Methodology | Mannich Reaction | Derivatives are used in developing new carbon-carbon bond-forming reactions catalyzed by Brønsted acids. orgsyn.org |

Historical Development of this compound Research Trajectories

While specific historical records detailing the initial discovery and research of this compound are not extensively documented, its development can be understood within the broader history of ester synthesis and glycolate chemistry. The fundamental methods for producing esters, such as Fischer esterification and alcoholysis, were well-established by the early to mid-20th century. A 1942 patent, for example, describes processes for preparing various glycolic acid esters by reacting a lower alkyl ester of glycolic acid with a higher boiling alcohol, a process known as transesterification or alcoholysis. google.com This foundational work on ester interchange processes laid the groundwork for the synthesis of a wide array of glycolate esters, including this compound. google.com

Early interest in glycolate esters, particularly those derived from mono-alkyl ethers of ethylene (B1197577) glycol, was driven by their excellent solvent properties. google.com The combination of ether and ester groups made them valuable in industrial applications such as lacquers, where they improved flow and gloss. google.com

The research trajectory for compounds like this compound has since evolved from a focus on solvent properties to more specialized applications in advanced chemical research. In recent decades, the emphasis has shifted towards its use as a versatile building block in fine chemical and pharmaceutical synthesis. biosynce.comchemicalbook.com Contemporary research highlights its role in sophisticated synthetic strategies, particularly in asymmetric synthesis where precise control over molecular architecture is paramount. researchgate.netrsc.orgamrita.edu Furthermore, its use in computational and kinetic studies to elucidate complex reaction mechanisms represents the current frontier of its research applications. nih.govuhasselt.be This evolution reflects a broader trend in organic chemistry, moving from the discovery and industrial application of simple molecules to their precise manipulation in complex synthetic and mechanistic problems.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

propan-2-yl 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-4(2)8-5(7)3-6/h4,6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKIQQBSVTWCGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211362 | |

| Record name | Isopropyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

623-61-0 | |

| Record name | Isopropyl glycolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl hydroxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 623-61-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14089 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl hydroxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl hydroxyacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl glycolate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V35MP6VQ38 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Isopropyl Glycolate and Its Derivatives

Direct Esterification and Transesterification Approaches

Direct esterification and transesterification represent the most conventional routes for producing simple esters like isopropyl glycolate (B3277807). These equilibrium-driven reactions involve the direct reaction of a carboxylic acid with an alcohol or the exchange of an alkoxy group from an existing ester to an alcohol.

The synthesis of isopropyl glycolate via the direct esterification of glycolic acid with isopropanol (B130326), a process known as Fischer esterification, is typically facilitated by an acid catalyst. masterorganicchemistry.com The catalyst protonates the carbonyl oxygen of the glycolic acid, enhancing its electrophilicity and making it more susceptible to nucleophilic attack by isopropanol. masterorganicchemistry.com To drive the equilibrium towards the product, water, a byproduct of the reaction, is usually removed. masterorganicchemistry.comrevistadechimie.ro

A variety of catalysts can be employed for this process. Strong mineral acids such as sulfuric acid and hydrochloric acid are common laboratory-scale catalysts. masterorganicchemistry.comresearchgate.net For industrial applications and to mitigate corrosion issues, solid acid catalysts are often preferred. google.com These include long-chain alkyl-substituted aryl sulfonic acids, which have demonstrated effectiveness in producing glycol ether esters. google.com Another class of effective catalysts includes organometallic compounds, such as titanium complexes like tetra-isopropyl titanate, which are widely used in industrial esterification and transesterification processes. google.comgoogleapis.com Boric acid has also been shown to be a mild and chemoselective catalyst for the esterification of α-hydroxycarboxylic acids, like glycolic acid. researchgate.net

Table 1: Overview of Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Example(s) | General Reaction Principle | Notes |

|---|---|---|---|

| Mineral Acid | Sulfuric Acid (H₂SO₄) | Homogeneous catalysis; protonates the carboxylic acid to activate the carbonyl group. masterorganicchemistry.com | Effective but can be corrosive and difficult to separate from the product. |

| Sulfonic Acid | p-Toluenesulfonic acid (TsOH) | Homogeneous or heterogeneous (if polymer-supported) acid catalysis. researchgate.netgoogle.com | Alkyl-substituted aryl sulfonic acids are used industrially for glycol ester synthesis. google.com |

| Organometallic | Tetra-isopropyl titanate | Lewis acid catalysis, often used for transesterification and polycondensation. google.com | Widely used in commercial polyester (B1180765) production. google.comgoogleapis.com |

| Boron-based | Boric Acid (H₃BO₃) | Mild, chemoselective catalysis effective for α-hydroxy acids. researchgate.net | Offers high selectivity for the α-hydroxy group, making it suitable for glycolic acid. researchgate.net |

| Solid Acid | Sulfonated Resins, Zeolites | Heterogeneous catalysis, allowing for easier catalyst recovery and product purification. whiterose.ac.uknih.gov | Offers environmental and processing benefits over homogeneous catalysts. whiterose.ac.uk |

While catalytic routes are common, isopropyl esters can also be synthesized through non-catalytic pathways, which circumvent the costs and potential contamination associated with catalysts. researchgate.net These methods, often termed thermal processes, typically require high temperatures and pressures to achieve a reasonable reaction rate. researchgate.net

One prominent non-catalytic method involves the use of supercritical alcohols. rsc.org By heating an alcohol like isopropanol to its supercritical or subcritical state, its reactivity increases significantly, allowing it to act as both a solvent and a reactant in the esterification of a carboxylic acid. researchgate.netrsc.org This approach eliminates the need for an external catalyst. researchgate.net Another emerging non-catalytic technique is the use of microwave irradiation. mdpi.com Microwave energy can accelerate the esterification reaction, leading to higher conversion rates in shorter time frames compared to conventional heating methods, even without a catalyst. mdpi.com For instance, microwave-assisted non-catalytic esterification of oleic acid with ethanol (B145695) has achieved conversions as high as 97.62%. mdpi.com Similar principles can be applied to the synthesis of this compound from glycolic acid and isopropanol.

Catalytic Systems in Esterification of Glycolic Acid with Isopropanol

Advanced Stereoselective and Asymmetric Synthesis

For applications where specific stereoisomers of glycolic acid derivatives are required, advanced synthetic methods are necessary. Asymmetric synthesis allows for the creation of molecules with a defined three-dimensional structure, which is crucial in fields like pharmaceuticals and materials science.

The glycolate aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction that unites a glycolate-derived enolate with an aldehyde. chemrxiv.org This transformation is of significant importance as it allows for the stereocontrolled synthesis of enantiopure 1,2-diols, which are fundamental structural units in many polyoxygenated natural products. chemrxiv.orgchemrxiv.org Achieving high levels of both diastereoselectivity (control over the relative stereochemistry) and enantioselectivity (control over the absolute stereochemistry) is a primary goal in modern organic synthesis. chemrxiv.orgnih.gov Catalytic enantioselective glycolate aldol reactions are particularly challenging but offer an efficient route to these valuable building blocks. chemrxiv.orgchemrxiv.orgresearchgate.net

One of the most reliable strategies to control stereochemistry in aldol reactions is the use of a chiral auxiliary. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

Oxazolidinones, such as those developed by Evans, are among the most successful chiral auxiliaries. scispace.com In the context of glycolate aldol reactions, an N-acyl oxazolidinone derived from glycolic acid can be converted into a specific enolate (e.g., a boron or titanium enolate), which then reacts with an aldehyde with high facial selectivity. rsc.org This approach allows for the predictable formation of either syn or anti aldol adducts. For example, polyfunctionalized lactones with multiple contiguous stereocenters have been prepared with high stereocontrol using a chiral glycolate oxazolidinone. rsc.org Similarly, 2-imidazolidinone-based chiral auxiliaries have been successfully applied to asymmetric glycolate alkylation reactions, demonstrating good stereoselectivity. scispace.com Another class of auxiliaries, (4S)-benzyl-1,3-thiazolidin-2-ones, has also been shown to provide high levels of diastereoselectivity in aldol reactions with various aromatic aldehydes. scielo.org.mx

Table 2: Examples of Chiral Auxiliaries in Asymmetric Glycolate Reactions

| Chiral Auxiliary | Reaction Type | Base/Metal Enolate | Diastereoselectivity (d.r.) | Reference |

|---|---|---|---|---|

| Oxazolidinone | Glycolate Aldol Reaction | TiCl₄, (-)-Sparteine | 97:3 to >99:1 | scielo.org.mx |

| 2-Imidazolidinone | Glycolate Alkylation | LDA (Lithium diisopropylamide) | Good stereoselectivity | scispace.com |

| 4(S)-Benzyl-1,3-thiazolidin-2-one | Propionate Aldol Reaction | TiCl₄, DIPEA | 73:27 to 97:3 | scielo.org.mx |

Replacing stoichiometric chiral auxiliaries with substoichiometric amounts of a chiral metal catalyst represents a more atom-economical and elegant approach to asymmetric synthesis. Various metal-based systems have been developed to catalyze enantioselective glycolate aldol additions.

Lanthanide Catalysis: Lanthanide triisopropoxides have been shown to catalyze a tandem reduction/rearrangement/aldol sequence involving silyl (B83357) glyoxylates and aldehydes. nih.govacs.org This process generates glycolate aldol products, and preliminary studies have demonstrated the potential for asymmetric catalysis by incorporating chiral Salen ligands, achieving a 63:37 enantiomeric ratio (e.r.) in initial trials. nih.gov

Rhodium Catalysis: Chiral (diene)Rh(I) complexes have been successfully employed in the stereoselective three-component coupling of silyl glyoxylates, arylboronic acids, and aldehydes. nih.govresearchgate.net This method generates complex glycolate aldol adducts with high levels of diastereo- and enantiocontrol. nih.gov The reaction proceeds through a rhodium-alkoxide intermediate that undergoes a Brook rearrangement to form a chiral rhodium enolate, which is key to the stereochemical outcome. nih.govresearchgate.net

Zinc Catalysis: Dinuclear zinc-ProPhenol catalysts have been pioneered for aldol-type transformations. chemrxiv.org These systems have been applied to a syn-selective glycolate aldol reaction using N-acylpyrroles as activated ester equivalents, proceeding with high enantioselectivity for a wide range of aldehyde substrates. chemrxiv.orgresearchgate.net

Titanium Catalysis: The formation of chlorotitanium enolates from N-propionyl-1,3-thiazolidin-2-one, mediated by titanium tetrachloride (TiCl₄) and a base, allows for highly diastereoselective aldol additions to aldehydes, yielding 'Evans syn' aldol products. scielo.org.mx

Table 3: Selected Metal-Mediated Asymmetric Glycolate Aldol Reactions

| Metal Catalyst System | Reactants | Key Features | Stereoselectivity | Reference(s) |

|---|---|---|---|---|

| Lanthanide(III) Isopropoxide / Chiral Salen | Silyl glyoxylate (B1226380), Aldehyde | Tandem redox-initiated aldol addition. nih.gov | 63:37 e.r. (preliminary) | nih.govacs.org |

| (Diene)Rh(I) / Chiral Diene Ligand | Silyl glyoxylate, Arylboronic acid, Aldehyde | Three-component coupling via a chiral Rh-enolate. nih.gov | High d.r. and e.r. reported for various substrates. | nih.govresearchgate.net |

| Dinuclear Zinc / ProPhenol Ligand | N-acylpyrrole (glycolate equivalent), Aldehyde | Employs activated ester equivalents. chemrxiv.org | High enantioselectivity and good diastereoselectivity. | chemrxiv.orgresearchgate.net |

| Titanium Tetrachloride (TiCl₄) / Chiral Auxiliary | N-acyl thiazolidinone, Aldehyde | Forms well-defined titanium enolates for diastereoselective addition. scielo.org.mx | Up to 97:3 d.r. | scielo.org.mx |

Utilization of Chiral Auxiliaries in Aldol Additions

Tandem Reaction Sequences for Glycolate Aldols

Tandem reactions, where multiple bond-forming events occur in a single operational step, offer significant advantages in chemical synthesis by increasing efficiency and reducing waste. For the synthesis of complex glycolate derivatives, such as glycolate aldols, these sequences can rapidly build molecular complexity from simple precursors.

A notable tandem sequence for the synthesis of glycolate aldol products involves the combination of a Wittig rearrangement with an aldol reaction. researchgate.netresearchgate.net Research pioneered by John P. Wolfe and Myra Beaudoin Bertrand demonstrated that O-benzyl or O-allyl glycolate esters can undergo a tandem mdpi.comnih.gov-Wittig rearrangement and subsequent aldol reaction to generate two new carbon-carbon bonds and two adjacent stereocenters in a single step. researchgate.netresearchgate.netmdpi.comgoogle.com

This process is initiated by a mdpi.comnih.gov-Wittig rearrangement, a carbanion rearrangement that typically requires strongly basic conditions. researchgate.net However, in this tandem sequence, the rearrangement occurs under remarkably mild conditions, avoiding the need for strong bases. researchgate.netmdpi.com The reaction sequence is effective with a variety of aldehydes, including aromatic, aliphatic, and α,β-unsaturated aldehydes, consistently producing syn-diol products with excellent diastereoselectivity, often exceeding a 20:1 ratio. researchgate.netmdpi.com The presumed mechanism involves the initial rearrangement to form an enolate, which is then trapped by the aldehyde in an aldol addition. mdpi.com While O-benzyl and O-allyl glycolate esters serve as excellent substrates, other variants like O-ethyl or O-cyclohexyl glycolate esters were found to be less successful under the tested conditions. researchgate.net The scope of this methodology has also been extended to nih.govbcrcp.ac.in-Wittig rearrangement/aldol reactions, which proceed through a concerted, five-membered cyclic transition state, to yield homoallylic alcohol products. mdpi.comjst.go.jpeurekaselect.com Further studies have explored asymmetric versions of this tandem reaction to produce enantiomerically enriched α-alkyl-α,β-dihydroxy esters. scielo.br

| Aldehyde Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Benzaldehyde | Methyl 2-hydroxy-2-(hydroxyphenylmethyl)-3-phenylpropanoate | 72 | >20:1 |

| 4-Nitrobenzaldehyde | Methyl 2-hydroxy-2-(hydroxy(4-nitrophenyl)methyl)-3-phenylpropanoate | 81 | >20:1 |

| Acrolein | Methyl 2-hydroxy-3-phenyl-2-(1-hydroxyallyl)propanoate | 68 | >20:1 |

| Cyclohexanecarbaldehyde | Methyl 2-(cyclohexyl(hydroxy)methyl)-2-hydroxy-3-phenylpropanoate | 70 | >20:1 |

| Isovaleraldehyde | Methyl 2-hydroxy-2-(1-hydroxy-3-methylbutyl)-3-phenylpropanoate | 75 | >20:1 |

Biosynthetic and Biocatalytic Routes

In line with the principles of green chemistry, biosynthetic and biocatalytic methods offer sustainable alternatives to traditional chemical synthesis. nih.gov These routes leverage the inherent selectivity and efficiency of biological systems, such as whole microorganisms or isolated enzymes, to produce glycolic acid and its derivatives under mild reaction conditions. nih.govgoogle.com

Glycolic acid, the precursor to this compound, can be efficiently produced through microbial fermentation. google.com Genetically engineered microorganisms, including Escherichia coli and various yeast species, have been developed to synthesize glycolic acid from renewable feedstocks like glucose or xylose. bcrcp.ac.ingoogle.comrsc.orgmdpi.com Metabolic engineering strategies often involve redirecting carbon flux through the glyoxylate shunt, a key metabolic pathway for glycolic acid production. bcrcp.ac.ingoogle.commdpi.com This is typically achieved by overexpressing genes for enzymes like isocitrate lyase and glyoxylate reductase while deleting genes for competing pathways, such as malate (B86768) synthase. bcrcp.ac.inmdpi.com Such engineered strains have demonstrated significant production titers; for instance, an engineered Pichia kudriavzevii yeast strain produced over 30 g/L of glycolic acid from ethanol in a fed-batch bioreactor. bcrcp.ac.in Similarly, engineered E. coli has achieved titers as high as 41 g/L from glucose. mdpi.com

Another significant biocatalytic route starts from glycolonitrile (B6354644), which can be produced from formaldehyde (B43269) and hydrogen cyanide. researchgate.netekb.eg The glycolonitrile is then hydrolyzed to glycolic acid (as ammonium (B1175870) glycolate) using a nitrilase enzyme. researchgate.netrsc.org Mutant nitrilases from organisms like Acidovorax facilis 72W have been developed with greatly improved activity and stability for this specific conversion. researchgate.netrsc.org

The glycolic acid produced via fermentation or biocatalysis, often in the form of a salt like ammonium glycolate, can be subsequently esterified. rsc.org One method involves converting the glycolate salt to the desired ester by reacting it with heated alcohol vapor. rsc.org For the synthesis of this compound, the aqueous ammonium glycolate solution would be contacted with a heated vapor stream of isopropanol in a reaction vessel, yielding the target ester which can then be recovered. rsc.org This chemoenzymatic approach, combining microbial production with a subsequent chemical esterification step, provides a viable pathway from renewable resources to glycolate esters. rsc.orgekb.eg

The direct enzymatic synthesis of glycolate esters, including this compound, represents a highly specific and environmentally benign manufacturing method. nih.gov Lipases (EC 3.1.1.3) are the most commonly used enzymes for this purpose, catalyzing esterification reactions in non-aqueous or low-water environments. nih.gov These reactions are reversible, and the removal of water, a byproduct of esterification, is crucial to shift the equilibrium towards the ester product. google.com

The synthesis of short-chain alkyl glycolates has been successfully demonstrated using this approach. For example, high yields of dodecyl glycolate have been achieved through lipase-catalyzed esterification of glycolic acid and dodecanol (B89629) in hexane. researchgate.net The choice of biocatalyst is critical, with immobilized lipases being particularly favored for industrial applications due to their enhanced stability and ease of recovery and reuse. google.com Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica, is a widely used and effective biocatalyst for the synthesis of various esters and polyesters. researchgate.net

Optimization of the reaction conditions is essential for maximizing yield and efficiency. Key parameters include:

Temperature: Reactions are typically run at mild temperatures (e.g., 45-70°C) to ensure enzyme stability while maintaining a sufficient reaction rate. google.comgoogle.com

Substrate Molar Ratio: An excess of the alcohol (e.g., isopropanol) is often used to drive the reaction towards completion. google.com

Water Removal: To overcome equilibrium limitations, water can be removed from the reaction medium using methods like the addition of molecular sieves or by carrying out the reaction under vacuum. researchgate.netgoogle.com Pervaporation, where water is selectively removed through a membrane, is another effective technique. google.com

Solvent: While some reactions can be performed in a solvent-free system, the use of an organic solvent like hexane, DMSO, or tert-butanol (B103910) can improve substrate solubility and reaction kinetics. researchgate.netgoogle.com

These biocatalytic methods provide a robust platform for producing a variety of glycolate derivatives with high selectivity under mild conditions.

Reaction Mechanisms and Kinetic Studies Involving Isopropyl Glycolate

Gas-Phase Decomposition Kinetics and Pyrolysis Mechanisms

The thermal decomposition of isopropyl glycolate (B3277807) in the gas phase has been a subject of detailed computational investigation, providing insights into its stability and reaction pathways at elevated temperatures. These reactions are typically homogeneous, unimolecular, and follow a first-order rate law. uhasselt.be

The primary mechanism for the gas-phase pyrolysis of isopropyl glycolate is a unimolecular elimination reaction. uhasselt.be This process proceeds through a quasi-cyclic intermediate, specifically a six-membered transition state, which is a characteristic pathway for the pyrolysis of esters. uhasselt.benih.gov In this concerted mechanism, the ester simultaneously breaks the O–R bond and forms an O–H bond between the carbonyl oxygen and a hydrogen atom from the alkyl portion of the ester. uhasselt.be For this compound, this pathway leads to the formation of propene and glycolic acid as the main decomposition products. uhasselt.benih.gov Kinetic studies have confirmed that this is a first-order, homogeneous reaction. uhasselt.be

Computational chemistry has been employed to model the gas-phase decomposition of this compound, providing a deeper understanding of the reaction's energetics and the structure of its transition state. uhasselt.benih.gov Studies have utilized Density Functional Theory (DFT) with functionals such as ωB97XD and M06-2x, along with the benchmark CBS-QB3 composite method, to investigate the pyrolysis mechanism. uhasselt.benih.gov

These calculations confirm that the decomposition proceeds via a non-planar, cyclic six-membered transition state. nih.gov Analysis of the transition state indicates that the process is concerted but asynchronous. nih.gov The rate-determining step in this reaction is the elongation of the Cα-O bond and the subsequent polarization of this bond (Cα+δ…O-δ). nih.gov

The activation parameters for the pyrolysis of this compound have been calculated, providing quantitative data on the energy barriers of the reaction. The decomposition exhibits a positive temperature dependence. uhasselt.be

Table 1: Calculated Activation Parameters for the Pyrolysis of this compound This table presents data calculated using the CBS-QB3 composite method at a pressure of 1 bar.

| Activation Parameter | Value (kcal mol⁻¹) |

| Activation Energy (Ea) | 43.0 ± 0.7 |

| Activation Enthalpy (ΔH‡) | 42.1 |

| Gibbs Free Energy of Activation (ΔG‡) | 30.2 |

Source: Adapted from computational studies by Shojaei et al. uhasselt.benih.gov

Unimolecular Elimination Pathways

Solution-Phase Reaction Mechanisms

In the solution phase, the chemistry of this compound is primarily defined by its synthesis through nucleophilic acyl substitution and the behavior of its constituent glycolate anion.

The formation of this compound is achieved through esterification, a classic example of a nucleophilic acyl substitution reaction. masterorganicchemistry.comlibretexts.org This reaction typically involves the treatment of glycolic acid with isopropanol (B130326) under acidic conditions, or the reaction of a more reactive glycolic acid derivative (like an acyl chloride) with isopropanol. oregonstate.edu

The general mechanism proceeds in two fundamental steps: addition and elimination. masterorganicchemistry.com

Nucleophilic Attack: The oxygen atom of the isopropanol (the nucleophile) attacks the electrophilic carbonyl carbon of the glycolic acid (or its derivative). libretexts.orgoregonstate.edu This breaks the π-bond of the carbonyl group and forms a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Elimination of Leaving Group: The tetrahedral intermediate is typically unstable. oregonstate.edu It collapses, reforming the carbon-oxygen double bond and expelling a leaving group (water, in the case of acid-catalyzed esterification). libretexts.orgoregonstate.edu

While not a reaction of this compound itself, studies on the unimolecular dissociation of the isolated glycolate anion provide fundamental insights into the stability and fragmentation of the glycolate moiety. rsc.orgnih.gov Using mass spectrometry experiments combined with quantum chemical calculations, researchers have identified the dominant dissociation processes for the gaseous glycolate anion. rsc.orgnih.gov

The most significant fragmentation pathways observed are:

Loss of a hydrogen molecule (H₂): This pathway has the lowest energetic threshold. rsc.orgnih.gov

Loss of formaldehyde (B43269) (CH₂O): This occurs via the formation of an ion-neutral complex. rsc.orgresearchgate.net

Loss of carbon monoxide (CO): This becomes the dominant reaction at higher energies and can be followed by a second CO loss. rsc.orgnih.gov

Loss of carbon dioxide (CO₂): This is also observed but is considered a minor pathway. rsc.org

These fragmentation patterns are rationalized by calculated energy barriers and provide a basis for understanding the reverse reactions, which are plausible routes for the formation of glycolate in different chemical environments. rsc.orgresearchgate.net

Nucleophilic Acyl Substitution Mechanisms in Ester Synthesis

Catalytic Reaction Pathways and Kinetics

Catalysis plays a crucial role in both the synthesis and transformation of glycolate esters.

For synthesis, solid acid catalysts are effective for esterification. For instance, sulfated titania (SO₄²⁻/TiO₂) has been shown to be an excellent catalyst for the esterification of myristic acid with isopropanol. researchgate.net This type of heterogeneous catalyst demonstrates high activity and stability, and its principles can be applied to the synthesis of this compound. The reaction kinetics using such catalysts often follow a second-order pseudo-homogeneous model, with the reaction rate increasing with catalyst loading and temperature. researchgate.net

For transformations, the glycolate portion of the molecule is susceptible to catalytic oxidation. Glycolate oxidase (GOX) is a flavoprotein that catalyzes the oxidation of glycolate to glyoxylate (B1226380). researchgate.netmdpi.com The reaction follows a ping-pong bi-bi mechanism composed of two half-reactions. researchgate.net In the reductive half-reaction, glycolate binds to the enzyme, and protons are abstracted from the C2 carbon. In the subsequent oxidative half-reaction, the enzyme is reoxidized by molecular oxygen, producing hydrogen peroxide. researchgate.net Kinetic studies on this enzymatic reaction show that the deprotonation of glycolate is partially rate-limiting. researchgate.net Furthermore, catalytic gas-phase transesterification of glycolate esters has also been explored as a potential reaction pathway. kuleuven.be

Homogeneous Catalysis in Ester Hydrogenation

The formation of alcohols through the hydrogenation of esters is a significant transformation in chemical synthesis. Homogeneous catalysis offers a pathway for these reactions to occur under milder conditions with high selectivity compared to traditional heterogeneous methods, which often require high temperatures and pressures. tib.eu The reduction of esters, such as the conversion of a precursor like di-isopropyl oxalate (B1200264) to this compound, can be achieved using molecularly-defined organometallic complexes, particularly those based on ruthenium, iridium, and osmium. tib.euacs.org

The general mechanism for ester hydrogenation by homogeneous catalysts can proceed through several pathways, including oxidative addition, heterolytic activation, or homolytic cleavage of the hydrogen molecule. libretexts.org A common pathway, for instance with Wilkinson's catalyst, involves the oxidative addition of H₂ to the metal center, followed by coordination of the ester. libretexts.org In other systems, the reaction may proceed via an outer-sphere mechanism, where the catalyst and substrate interact without direct coordination of the ester's carbonyl group to the metal.

A specific example relevant to the formation of alkyl glycolates is the hydrogenation of dialkyl oxalates. Research conducted by Matteoli et al. in 1986 demonstrated the hydrogenation of dimethyl oxalate to methyl glycolate using ruthenium carbonyl acetate (B1210297) complexes of the type [Ru(CO)₂(CH₃COO)₂(PR₃)₂], where R represents butyl or phenyl groups. tib.euacs.org This work showed that under specific conditions, various dialkyl oxalates could be converted to their corresponding alkyl glycolates with high efficiency. Notably, di-isopropyl oxalate was transformed into this compound with conversions reaching up to 100%. tib.euacs.org The reaction, however, can be sensitive to conditions; under harsher parameters (e.g., 180 °C, 130 bar H₂), further reduction to ethylene (B1197577) glycol can occur. tib.euacs.org

The choice of solvent can also be critical. In some systems for ester hydrogenation, methanol (B129727) has been used effectively as a solvent, as the catalyst is not deactivated by it. acs.org This is advantageous when reducing methyl esters, as methanol is a product of the reaction. acs.org

Influence of Catalyst Structure on Reaction Rate

The rate and efficiency of the homogeneous catalytic hydrogenation of esters are profoundly influenced by the structure of the catalyst. The electronic and steric properties of the ligands attached to the metal center, as well as the nature of the metal itself, are critical factors that dictate the reaction kinetics.

The structure of the ligands plays a pivotal role. For instance, in ruthenium-based catalysts used for ester hydrogenation, the type of phosphine (B1218219) ligand (PR₃) can significantly alter catalytic activity. The electron-donating or withdrawing nature of the R groups on the phosphorus atom affects the electron density at the ruthenium center, which in turn influences its ability to activate the H₂ molecule and interact with the ester substrate. The development of pincer-type ligands has been a major focus in this area, aiming to create more stable and active catalysts. tib.euuni-rostock.de

The interaction between the catalyst and the substrate is a key determinant of the reaction rate. The presence of certain functional groups on the ester can either promote or inhibit the reaction. Research has shown that N- and O-containing functional groups in the β-position of an ester can lead to low yields, whereas such groups in the α-position can be reduced with high yields. acs.org This indicates that the catalyst's structural interaction with the substrate molecule is highly specific and influences the reaction pathway and rate.

The following table summarizes the conversion rates for the hydrogenation of various dialkyl oxalates to the corresponding alkyl glycolates using a homogeneous ruthenium catalyst system, illustrating the effect of the ester's structure on the reaction outcome.

| Substrate | Product | Conversion (%) | Catalyst System | Reference |

|---|---|---|---|---|

| Di-isopropyl oxalate | This compound | Up to 100% | [Ru(CO)₂(CH₃COO)₂(PR₃)₂] type | tib.euacs.org |

| Di-n-propyl oxalate | n-Propyl glycolate | Up to 100% | [Ru(CO)₂(CH₃COO)₂(PR₃)₂] type | tib.euacs.org |

| Di-n-hexyl oxalate | n-Hexyl glycolate | Up to 100% | [Ru(CO)₂(CH₃COO)₂(PR₃)₂] type | tib.euacs.org |

| Dimethyl oxalate | Methyl glycolate | High | [Ru(CO)₂(CH₃COO)₂(PR₃)₂] type | tib.euacs.org |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of Isopropyl Glycolate (B3277807) Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For derivatives of isopropyl glycolate, ¹H and ¹³C NMR spectroscopy provide definitive information about the molecular framework.

In a study of alkyl 2-cyanoacryloyl glycolates, including the isopropyl derivative, ¹H NMR was used for structural confirmation. The chemical shifts observed were consistent with the expected structure of isopropyl 2-cyanoacryloyl glycolate. afinitica.com While specific spectral data for this compound itself is not detailed in the provided results, predicted ¹H and ¹³C NMR spectra are available from chemical suppliers. guidechem.com The analysis of related compounds, such as copolymers of glycolide, demonstrates the utility of ¹H and ¹³C NMR in studying molecular dynamics. researchgate.net Furthermore, real-time NMR analysis has been employed to monitor the polymerization of glycolate-containing copolymers, showcasing the technique's application in understanding reaction mechanisms. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H | Data not available in search results |

| ¹³C | Data not available in search results |

Elucidation of Stereochemistry via NMR

NMR spectroscopy is a powerful tool for determining the stereochemistry of chiral molecules. While direct chiral resolution of this compound using NMR is not detailed in the provided search results, the principles of this application are well-established for other chiral esters and related compounds. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) in NMR spectroscopy can induce chemical shift non-equivalence between enantiomers, allowing for their differentiation and the determination of enantiomeric excess. nih.govunipi.it For instance, the enantiomeric purity of the designer drug MDPV, which has structural similarities to some ester derivatives, was assessed using ¹H NMR with a chiral shift reagent. nih.gov This approach is also applicable to various chiral analytes, including esters, by using specific resolving agents that cause observable splitting of signals for different enantiomers. nih.gov The magnitude of this separation can be correlated with the enantiomeric excess. nih.gov Although not directly applied to this compound in the provided literature, these established NMR methods represent a viable strategy for its stereochemical elucidation. nih.govaocs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) group, the ester carbonyl (C=O) group, and the C-O bonds of the ester and isopropyl moieties.

Studies on related glycolate esters, such as methyl glycolate, have utilized IR and Raman spectroscopy to investigate conformational isomerism and interpret vibrational spectra. core.ac.ukresearchgate.net The IR spectrum of an alcohol like isopropanol (B130326), a component of this compound, shows a characteristic broad O-H stretching band around 3350 cm⁻¹, an in-plane -OH bend near 1350 cm⁻¹, and a C-O stretch between 1150 and 1075 cm⁻¹. spectroscopyonline.com The IR spectra of other related compounds, like glycolate nitrate (B79036) esters and epinephrine (B1671497) bitartrate (B1229483) processed with isopropyl alcohol, further illustrate the utility of this technique in identifying characteristic functional group vibrations. acs.orgacs.orgcapes.gov.brresearchgate.net While a specific, complete IR or Raman spectrum for this compound is not provided, the expected characteristic absorption bands can be inferred from the analysis of its constituent functional groups and related molecules.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Alcohol) | Stretching | 3500 - 3200 (Broad) |

| C=O (Ester) | Stretching | 1750 - 1735 |

| C-O (Ester) | Stretching | 1300 - 1000 |

| C-H (Alkane) | Stretching | 3000 - 2850 |

Note: These are typical ranges and the exact positions for this compound may vary.

Mass Spectrometry for Molecular Mass and Fragmentation Studies

Mass spectrometry (MS) is a crucial analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation pattern upon ionization. vwr.com For this compound (C₅H₁₀O₃), the expected molecular weight is approximately 118.13 g/mol . scbt.com

Electron impact (EI) ionization of esters typically leads to characteristic fragmentation patterns. libretexts.org Common fragmentation pathways for esters include the loss of the alkoxy group (-OR) and rearrangements. libretexts.org For this compound, the loss of the isopropoxy group ([M-OCH(CH₃)₂]⁺) would be a likely fragmentation. Another common fragmentation for alcohols is the loss of a water molecule (dehydration), resulting in a peak at M-18. youtube.com Alpha-cleavage is also a dominant fragmentation pathway for aliphatic amines and can be relevant for molecules with heteroatoms. docbrown.info The fragmentation of synthetic cannabinoids containing an isopropyl group has also been studied, providing insights into the behavior of this functional group in mass spectrometry. nih.gov While a detailed mass spectrum of this compound is not available in the search results, quantification of glycolate in biological samples is often achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). oup.comasm.org

Table 3: Predicted Key Fragments for this compound in Mass Spectrometry

| Fragment Ion | m/z (mass-to-charge ratio) | Possible Origin |

|---|---|---|

| [C₅H₁₀O₃]⁺ | 118 | Molecular Ion (M⁺) |

| [M-15]⁺ | 103 | Loss of a methyl group (CH₃) |

| [M-18]⁺ | 100 | Loss of water (H₂O) |

| [M-43]⁺ | 75 | Loss of an isopropyl group (C₃H₇) |

| [M-59]⁺ | 59 | Loss of an isopropoxy group (OC₃H₇) |

Note: These are predicted fragmentation pathways based on general principles of mass spectrometry. libretexts.orgyoutube.comlibretexts.org

Rotational Spectroscopy for Chiral Analysis

Rotational spectroscopy, particularly Fourier transform microwave (FTMW) spectroscopy, is a high-resolution technique that provides precise information about the three-dimensional structure of molecules in the gas phase. It is an emerging and powerful tool for chiral analysis. rsc.orgresearchgate.net

Although no direct rotational spectroscopy studies on this compound were found, research on related chiral esters like methyl glycidate and methyl lactate (B86563) demonstrates the capability of this technique. acs.orgresearchgate.netnih.govresearchgate.netrsc.org Rotational spectroscopy can distinguish between different conformers of a molecule and can be used to determine their rotational constants and internal rotation barrier heights. nih.gov For chiral molecules, this technique can be used to differentiate between enantiomers. rsc.orgresearchgate.net One method involves the formation of diastereomeric complexes with a chiral tag molecule of known absolute configuration. researchgate.net The distinct rotational spectra of these diastereomers allow for the determination of the absolute configuration of the chiral analyte. researchgate.net Studies on isopropanol, a component of this compound, have also utilized microwave spectroscopy to investigate its internal rotation and the chirality of its gauche form. researchgate.netjst.go.jp These studies underscore the potential of rotational spectroscopy for the detailed chiral analysis of this compound.

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Isopropyl 2-cyanoacryloyl glycolate |

| Methyl glycolate |

| Glycolide |

| Isopropanol |

| Methyl glycidate |

| Methyl lactate |

| MDPV (3,4-Methylenedioxypyrovalerone) |

| Glycolate nitrate esters |

| Epinephrine bitartrate |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. mdpi.com It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms. mdpi.comcore.ac.uk The accuracy of DFT calculations depends significantly on the choice of the exchange-correlation functional and the basis set. mdpi.com

A fundamental application of DFT is the determination of a molecule's equilibrium geometry through a process called geometry optimization. storion.ru This procedure seeks to find the coordinates on the potential energy surface where the net forces on all atoms are zero, corresponding to a stable or ground-state structure. storion.ruhuntresearchgroup.org.uk Once the optimized geometry is found, various electronic properties can be calculated, including molecular orbital energies (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), atomic charge distributions, and dipole moments. mdpi.comresearchgate.net

In a theoretical investigation of the gas-phase pyrolysis of several isopropyl esters, including isopropyl glycolate (B3277807), researchers employed DFT methods to optimize the geometries of the reactant, transition state, and products. uhasselt.benih.gov These calculations were performed using the ωB97XD and M06-2x functionals paired with the 6-311++G(d,p) basis set. uhasselt.benih.gov Such calculations are crucial for understanding the structural changes that occur during a chemical reaction. The electronic energies were further refined using the high-accuracy CBS-QB3 composite method to ensure the reliability of the thermodynamic and kinetic parameters derived from them. uhasselt.benih.gov

DFT calculations are also a valuable tool for predicting various spectroscopic parameters. scirp.org By calculating the second derivatives of the energy with respect to atomic displacements, one can determine harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. scirp.orgchemrxiv.org This allows for the theoretical prediction of a molecule's vibrational spectrum, which can be compared with experimental data to confirm its structure. chemrxiv.org

Similarly, DFT can be used to calculate rotational constants, which are essential for analyzing microwave spectroscopy data. sns.it The accuracy of these predictions allows for a detailed comparison with high-resolution experimental spectra, aiding in the precise determination of molecular structures. sns.it In the study of isopropyl glycolate's pyrolysis, harmonic vibrational frequencies were calculated for all stationary points (reactants, transition states, and products) to confirm their identity and to compute zero-point vibrational energies (ZPVE) and thermodynamic properties. uhasselt.benih.gov

Geometry Optimization and Electronic Structure Calculations

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed, time-resolved view of molecular behavior. nih.gov These simulations are particularly useful for studying the properties of liquids, the conformational changes of complex molecules, and the influence of a solvent environment on chemical processes. nih.govresearchgate.net

Ab initio molecular dynamics (AIMD) combines molecular dynamics with electronic structure calculations (often DFT), allowing the forces between atoms to be computed "on the fly" from quantum mechanics. researchgate.net This approach is powerful for modeling chemical reactions in explicit solvent, where the dynamic arrangement of solvent molecules can significantly influence the reaction pathway. researchgate.net While comprehensive MD simulations focusing specifically on this compound were not found in the surveyed literature, this methodology could be applied to study its behavior in solution, its interaction with surfaces, or its conformational flexibility at different temperatures. nih.gov For example, MD simulations have been used to investigate the temperature-induced modifications in related polymer systems containing N-isopropyl acrylamide, providing an atom-detailed description of the process. nih.gov

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations are indispensable for quantitatively studying the energy changes that occur during a chemical reaction. peerj.com By determining the energies of reactants, products, and transition states, it is possible to calculate key thermodynamic and kinetic parameters, such as reaction enthalpies and activation energies, which govern the feasibility and rate of a reaction. peerj.comwuxiapptec.com

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a system as a function of its atomic coordinates. huntresearchgroup.org.ukumn.edu Mapping the PES is crucial for understanding a reaction mechanism. huntresearchgroup.org.uk Critical points on the PES, where the energy gradient is zero, correspond to stable molecules (minima) and transition states (first-order saddle points). huntresearchgroup.org.uk The reaction pathway, or intrinsic reaction coordinate (IRC), represents the lowest energy path connecting reactants to products via a transition state. uhasselt.be

For the unimolecular decomposition of this compound into propene and glycolic acid, the reaction pathway was elucidated through quantum chemical calculations. uhasselt.be The mechanism involves a quasi-cyclic six-membered transition state. uhasselt.be The study identified the geometries of the this compound reactant, the transition state structure, and the resulting products, effectively mapping out the critical points along the reaction coordinate on the PES. uhasselt.benih.gov

Transition State Theory (TST) is a theoretical framework for calculating the rates of chemical reactions. fiveable.me It assumes a quasi-equilibrium between the reactants and the activated complexes (molecules at the transition state). The rate of the reaction is then determined by the concentration of these activated complexes and the frequency at which they cross the energy barrier to form products. fiveable.me The rate constant (k) can be calculated using the Eyring equation, which relates it to the Gibbs free energy of activation (ΔG‡). fiveable.me

In the computational study of this compound pyrolysis, TST was used to estimate the high-pressure limit rate constants for its decomposition. uhasselt.benih.gov To account for pressure dependence, Rice–Ramsperger–Kassel–Marcus (RRKM) theory, a more detailed statistical theory, was also employed to study the fall-off behavior of the rate constant at lower pressures. uhasselt.benih.gov These calculations provide a thorough kinetic analysis of the reaction over a range of temperatures and pressures. uhasselt.be The study calculated key reaction and activation parameters, which are summarized in the tables below.

Interactive Data Table: Reaction Parameters for this compound Pyrolysis

The following table displays the calculated reaction energies (ΔE₀ₖ), enthalpies (ΔH₂₉₈ₖ), and Gibbs free energies (ΔG₂₉₈ₖ) for the decomposition of this compound into propene and glycolic acid at 1 bar. uhasselt.be Data is presented from different DFT functionals and the CBS-QB3 composite method.

| Method | ΔE₀ₖ (kcal/mol) | ΔH₂₉₈ₖ (kcal/mol) | ΔG₂₉₈ₖ (kcal/mol) |

| ωB97XD/6-311++G(d,p) | 11.052 | 11.361 | -0.919 |

| M06-2x/6-311++G(d,p) | 11.374 | 11.744 | -1.148 |

| CBS-QB3 | 11.294 | 11.541 | -0.841 |

Interactive Data Table: Activation Parameters for this compound Pyrolysis

This table shows the activation energies (ΔE‡), enthalpies (ΔH‡), and Gibbs free energies (ΔG‡) for the decomposition of this compound at 1 bar and 298.15 K, calculated using various theoretical methods. uhasselt.be

| Method | ΔE‡ (kcal/mol) | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) |

| ωB97XD/6-311++G(d,p) | 43.16 | 42.45 | 43.83 |

| M06-2x/6-311++G(d,p) | 45.45 | 44.75 | 46.12 |

| CBS-QB3 | 43.84 | 43.14 | 44.47 |

Research on Isopropyl Glycolate Derivatives and Analogues

Synthesis and Investigation of Substituted Isopropyl Glycolates

The synthesis of substituted isopropyl glycolates involves various chemical strategies to introduce new functional groups or modify existing ones on the parent molecule. These methods allow for the creation of a diverse library of derivatives for further investigation.

One common approach is the Knoevenagel condensation, which has been used to synthesize novel ring-substituted isopropyl phenylcyanoacrylates. chemrxiv.orgchemrxiv.org This reaction typically involves the condensation of ring-disubstituted benzaldehydes with isopropyl cyanoacetate, catalyzed by piperidine. chemrxiv.orgchemrxiv.org The resulting compounds are then characterized using techniques such as elemental analysis, FTIR, and NMR spectroscopy to confirm their structures. chemrxiv.org

Another area of investigation involves sigmatropic rearrangements. For instance, the Ireland-Claisen rearrangement of cyclopropenylcarbinyl glycolates has been employed to produce α-alkoxy methyl esters that incorporate an alkylidenecyclopropane moiety. beilstein-journals.org This sequence involves the enolization of the glycolate (B3277807), followed by a -sigmatropic rearrangement, yielding complex substituted structures. beilstein-journals.org

Furthermore, glycolic acid derivatives, which are structurally related to isopropyl glycolate, serve as precursors in the synthesis of heterocyclic compounds. For example, (5-isopropyl-1,3,4-oxadiazol-2-yl)methanol (B595010) can be synthesized through the cyclization of a hydrazide intermediate, which is formed from the reaction of isopropyl hydrazine (B178648) with methyl glycolate.

Table 1: Synthetic Methods for this compound Derivatives This interactive table summarizes various synthetic routes for creating substituted glycolate compounds.

| Synthetic Method | Precursors | Resulting Derivative Type | Key Features | Reference(s) |

| Knoevenagel Condensation | Ring-substituted benzaldehydes, Isopropyl cyanoacetate | Ring-substituted isopropyl 2-cyano-3-arylacrylates | Piperidine catalyzed; Forms C=C bond | chemrxiv.orgchemrxiv.org |

| Ireland-Claisen Rearrangement | Cyclopropenylcarbinyl glycolates | α-Alkoxy methyl esters with alkylidenecyclopropane moiety | -sigmatropic rearrangement; Creates stereocenters | beilstein-journals.orgresearchgate.net |

| Cyclization | Isopropyl hydrazine, Methyl glycolate | 1,3,4-Oxadiazole derivatives | Forms a heterocyclic ring system | |

| Glycolate Aldol (B89426) Addition | Silyl (B83357) glyoxylates, Aldehydes | β-Hydroxy-α-silyloxy esters | Catalytic, redox-initiated process | nih.gov |

Functionalization of the Glycolate Moiety

Functionalization of the glycolate moiety—the hydroxyacetyl group—is a key strategy for creating new chemical entities with diverse properties. Research in this area focuses on reactions that modify the hydroxyl or the α-carbon of the glycolate structure.

Catalytic, redox-initiated glycolate aldol additions represent a sophisticated method for functionalization. nih.gov In this approach, silyl glyoxylates react with aldehydes in a process involving a Meerwein-Ponndorf-Verley (MPV) reduction, a Brook rearrangement, and an aldol addition to form glycolate aldol products. nih.gov This method effectively functionalizes the α-carbon of the glycolate.

In the context of complex natural products, the glycolate moiety is often a site for targeted modification. For example, in the englerin A series, a potent and selective inhibitor of kidney tumor cell growth, modifications at the glycolate ester have been explored extensively. nih.govresearchgate.net Replacing the glycolate with other functionalities or esterifying the glycolate hydroxyl group has yielded compounds with significant potency and selectivity, demonstrating that this site is critical for biological activity. researchgate.netresearchgate.net

The manipulation of the α-hydroxy group is another route for functionalization. In studies involving methyl vinyl glycolate (MVG), a related α-hydroxy ester, the allylic alcohol moiety serves as a precursor for various transformations, including rearrangements to form 1,6-diesters, which are valuable precursors for industrial monomers. rsc.org

Table 2: Strategies for Functionalizing the Glycolate Moiety This interactive table outlines different chemical strategies for modifying the core glycolate structure.

| Functionalization Strategy | Reagents/Catalysts | Target Site | Resulting Structure | Reference(s) |

| Catalytic Aldol Addition | Aldehydes, Pr(O-i-Pr)₃ | α-Carbon | β-Hydroxy-α-silyloxy ester | nih.gov |

| Esterification/Replacement | Various acylating agents or functional groups | Hydroxyl Group/Entire Moiety | Esterified or replaced glycolate | researchgate.net |

| Ireland-Claisen Rearrangement | Strong base (e.g., KHMDS), Silylating agent (e.g., Me₃SiCl) | Entire Moiety | α-Alkoxy carboxylic acid/ester | beilstein-journals.orgresearchgate.net |

| Exchange Reaction | Metal acetate (B1210297) complex | Ethylene (B1197577) Glycol Moiety | Interlayer-exchanged layered metal glycolate | researchgate.net |

This compound as a Building Block in Complex Molecule Synthesis

The structural motif of this compound, specifically the α-hydroxy ester functionality, serves as a valuable building block in the stereoselective synthesis of more complex molecules. Its bifunctional nature allows it to be incorporated into larger scaffolds to introduce specific stereochemistry and functionality.

A key application is in the asymmetric synthesis of α-hydroxy acids. For example, a butane-2,3-diacetal-desymmetrized glycolate has been developed as a chiral glycolic acid equivalent. nih.gov This building block enables the synthesis of enantiopure mono- and dialkylated α-hydroxy acids, which are important structural motifs in biologically active compounds. nih.gov Similarly, glycolate aldol reactions provide a powerful approach for the asymmetric synthesis of complex natural products like 8-4'-oxyneolignans, where the glycolate unit is a key precursor. researchgate.netrsc.org

The Sharpless asymmetric aminohydroxylation (ASAH) is another advanced synthetic method where related structures are used as building blocks. For instance, isopropyl cinnamate (B1238496) can be converted via an ASAH reaction into a chiral amino alcohol with high enantiomeric excess. rsc.org This amino alcohol then serves as a crucial intermediate in the total synthesis of biologically active molecules. rsc.org The use of glycolic acid derivatives to construct heterocyclic systems, such as oxadiazoles, further illustrates their utility as versatile building blocks in medicinal chemistry.

This compound and its derivatives are recognized as important intermediates in the pharmaceutical industry. biosynce.comthermofisher.comthermofisher.com They serve as starting materials or key structural components in the synthesis of active pharmaceutical ingredients (APIs).

A prominent example is found in the synthesis of analogues of englerin A, a natural product with potent and selective activity against renal cancer cells. nih.gov The glycolate ester at the C-9 position is a critical feature of the molecule. nih.gov Synthetic routes to englerin A and its derivatives often involve the introduction of a glycolate moiety, making it a key pharmaceutical intermediate in the development of new cancer therapeutics. nih.govresearchgate.net

Furthermore, derivatives of glycolic acid are used to synthesize compounds with a range of potential therapeutic applications. Research has shown that oxadiazole derivatives synthesized from glycolic acid precursors exhibit anti-inflammatory, anti-cancer, and neuroprotective properties, highlighting the role of the glycolate structure as a precursor to medicinally relevant compounds.

Structure-Activity Relationship Studies for Derivatives

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies provide critical insights for designing more potent and selective compounds.

In the case of inhibitors of the enzyme glycolic acid oxidase, quantitative structure-activity relationship (QSAR) studies have been performed on substituted glycolic and glyoxylic acids. nih.gov These studies revealed that the inhibitory potency of these compounds correlated well with the Hansch hydrophobic parameter (π), indicating that the hydrophobicity of the substituent is a key determinant of activity. nih.gov

Extensive SAR studies have been conducted on analogues of englerin A. nih.govresearchgate.net These studies have demonstrated that the glycolate moiety is a highly sensitive site for activity. researchgate.netresearchgate.net Modifications, such as replacing the isopropyl group of the parent molecule with other alkyl groups or altering the glycolate ester, have been shown to significantly impact the compound's potency and selectivity against renal cancer cell lines. nih.govresearchgate.net For example, replacing the C-4 methyl group with larger ethyl or isopropyl groups resulted in analogues with activity comparable to the natural product, suggesting that steric bulk in this region is tolerated and can enforce a bioactive conformation. nih.gov

These SAR studies are crucial for the rational design of new derivatives. By systematically altering the structure—for instance, by modifying substituents on the glycolate moiety or the isopropyl group—researchers can map the structural requirements for optimal interaction with a biological target. acs.orgpitt.edu

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Glycolate Derivatives This interactive table highlights key findings from SAR studies on various glycolate derivatives.

| Derivative Series | Structural Modification | Observed Effect on Activity | Key Insight | Reference(s) |

| Glycolic Acid Oxidase Inhibitors | Variation of substituents on glycolic/glyoxylic acids | Inhibitory potency correlates with the hydrophobic parameter (π) | Hydrophobicity is a critical factor for enzyme inhibition. | nih.gov |

| Englerin A Analogues | Replacement of the glycolate moiety | Altered potency and selectivity against cancer cells | The glycolate ester is at a highly sensitive site for biological activity. | researchgate.netresearchgate.net |

| Englerin A Analogues | Variation of the C-4 alkyl group (from methyl to ethyl/isopropyl) | Comparable activity to the natural product | The binding site can tolerate larger substituents at the C-4 position. | nih.gov |

| Englerin A Analogues | Esterification of the glycolate hydroxyl group | Maintained excellent selectivity and potency | The free hydroxyl is not strictly required; esterification is a viable modification strategy. | researchgate.net |

Applications and Future Research Directions

Role in Biocatalysis and Biotransformation Processes

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers a green alternative to traditional chemical synthesis. ijsetpub.comrushim.ru Biotransformations, the processes of converting one chemical substance to another using biological systems, are central to this approach. rushim.ru While direct, large-scale industrial applications of isopropyl glycolate (B3277807) in biocatalysis are still emerging, its structural components—an isopropyl group and a glycolate moiety—are relevant in several established biotransformation processes.

Enzymes such as oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases are the workhorses of biocatalysis. rushim.ru The ester linkage in isopropyl glycolate makes it a potential substrate for hydrolases, which catalyze the cleavage of bonds by adding water. This reaction could be employed to release glycolic acid and isopropanol (B130326) under mild, aqueous conditions, which is advantageous from a safety and environmental perspective. rsc.org

Research has shown the utility of related glycolate esters in enzymatic reactions. For instance, the oxidation of methyl glycolate to produce glyoxylate (B1226380) has been investigated using glycolate oxidase. nih.gov This suggests that this compound could similarly serve as a substrate for engineered enzymes, potentially offering advantages in substrate solubility or product separation.

The use of biocatalysts in non-aqueous media, including ionic liquids, has expanded the scope of enzymatic reactions. researchgate.net A functionalized ionic liquid, [OH-BMIm][glycolate], has been successfully used in a combined biological and chemical catalysis process for producing oxycodone. researchgate.net This highlights the potential for glycolate-containing compounds to be part of innovative reaction media or to be transformed in such systems.

Furthermore, the principles of biocatalysis are being applied to the synthesis of complex molecules where stereoselectivity is crucial. The anti-selective glycolate aldol (B89426) reactions of a chiral auxiliary containing an isopropyl group have been standardized with high yields and diastereoselectivities. rsc.orgresearchgate.netamrita.edu This demonstrates the value of the isopropyl and glycolate structures in achieving specific, complex chemical architectures through controlled reactions.

Table 1: Examples of Biocatalytic Transformations Involving Glycolate or Related Structures

| Transformation | Enzyme/System | Substrate/Component | Product/Application |

|---|---|---|---|

| Oxidation | Glycolate Oxidase | Methyl Glycolate | Glyoxylate |

| Aldol Reaction | Imidazolidin-2-one auxiliary | (S)-4-isopropyl-1-[(R)-1-phenylethyl]imidazolidin-2-one | 8-4′-oxyneolignans |

| Hydrolysis | Nitrilase (immobilized E. coli) | Glycolonitrile (B6354644) | Ammonium (B1175870) glycolate |

This table illustrates the types of biocatalytic reactions relevant to the structural components of this compound.

Potential in Green Chemistry and Sustainable Synthesis

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. cuestionesdefisioterapia.comlabmanager.com this compound and its synthesis align with several key principles of green chemistry, including the use of renewable feedstocks and the development of atom-economical reactions.

The synthesis of esters, such as this compound, can be achieved through Fischer esterification, a reaction that can be optimized to be more sustainable. For instance, the enzymatic synthesis of isopropyl palmitate has been assessed for its life cycle sustainability, showing a reduction in environmental impacts due to less hazardous waste and lower energy consumption compared to chemical catalysis. rsc.org Similar principles could be applied to the production of this compound.

Moreover, glycolate itself can be produced through biotechnological routes from renewable resources like xylose, a major component of lignocellulosic biomass. d-nb.info Engineered E. coli strains have been developed to produce glycolate from xylose, offering a sustainable alternative to petrochemical-based synthesis from formaldehyde (B43269). d-nb.info This renewable glycolate can then be esterified to produce this compound.

The use of biocatalysts, as discussed in the previous section, is a cornerstone of green chemistry. ijsetpub.com Enzymatic processes for producing esters can be carried out in water or other green solvents, at mild temperatures, thereby reducing energy consumption and avoiding the use of harsh chemical reagents. rsc.org

Methyl vinyl glycolate, a related compound, has been identified as a powerful green platform molecule derived from monosaccharides. rsc.org It can be converted into various valuable chemicals, including monomers for polyesters and precursors for adipic acid, a key component in synthetic fibers. rsc.org This showcases the potential of glycolate esters as versatile, bio-based chemical building blocks.

Advanced Materials Science Applications (Implied by chemical precursor role)

While direct applications of this compound in advanced materials are not extensively documented, its role as a chemical precursor suggests significant potential. Glycolate and its derivatives are known building blocks for biodegradable polymers. For example, polyglycolic acid (PGA) and its copolymers, such as poly(lactic-co-glycolic acid) (PLGA), are widely used in biomedical applications due to their biocompatibility and resorbability.

The synthesis of such polymers often involves the ring-opening polymerization of cyclic diesters. This compound could potentially serve as a precursor in the synthesis of these monomers. Furthermore, the presence of the alpha-hydroxy acid group in the glycolate structure is relevant in materials science. mrs.org For instance, aluminum glycolate is mentioned as a component in biocompatible materials. google.com

Integration of this compound into Complex Metabolic Engineering Pathways

Metabolic engineering involves the targeted modification of an organism's metabolic pathways to overproduce a desired substance. Glycolate is a key target molecule in this field due to its industrial applications. nih.gov Engineered microorganisms, primarily E. coli, have been developed to produce glycolate from various carbon sources, including glucose and xylose. d-nb.infonih.gov

The core of these engineered pathways often involves channeling carbon flux through the glyoxylate shunt and then reducing glyoxylate to glycolate. nih.gov Key enzymes in this process include isocitrate lyase and glyoxylate reductase. d-nb.info Significant research has focused on optimizing the expression of these pathway genes to maximize glycolate titer and yield. nih.govmdpi.com

While the direct production of this compound via fermentation has not been a primary focus, it is conceivable to engineer a microorganism to produce both glycolic acid and isopropanol, which could then be esterified. E. coli strains have been metabolically engineered to produce isopropanol. nih.gov Integrating a glycolate production pathway with an isopropanol production pathway within a single microbial host could create a consolidated bioprocess for this compound or its immediate precursors.

Furthermore, synthetic biology is enabling the construction of novel, non-natural pathways. For example, a de novo pathway to produce glycolate from xylose has been constructed by introducing a Dahms pathway. portlandpress.com This highlights the potential to design custom metabolic routes for specific target molecules. The integration of such pathways could lead to the microbial production of a wide range of chemicals, potentially including esters like this compound.